molecular formula C14H19ClN2O3 B2952900 Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride CAS No. 1286274-56-3

Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride

Cat. No.: B2952900
CAS No.: 1286274-56-3
M. Wt: 298.77
InChI Key: IRJRCOSKKBJOGU-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride (CAS: 1286274-56-3) is a synthetic organic compound with the molecular formula C₁₄H₁₉ClN₂O₃ and a molecular weight of 298.76 g/mol . It features a 4-aminopiperidine moiety linked via a carbonyl group to the 3-position of a methyl benzoate ring. The compound is provided as a monohydrochloride salt with a purity of ≥95%, though detailed physicochemical properties (e.g., melting point, solubility) remain unspecified in available literature .

Properties

IUPAC Name

methyl 3-(4-aminopiperidine-1-carbonyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-3-10(9-11)13(17)16-7-5-12(15)6-8-16;/h2-4,9,12H,5-8,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJRCOSKKBJOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared with four analogs (Table 1), highlighting key variations in substituent position, functional groups, and salt forms:

Table 1: Comparative Analysis of Structural Analogs

Property Target Compound Compound A Compound B Compound C Compound D
CAS Number 1286274-56-3 1286265-65-3 120278-07-1 784177-43-1 1286274-25-6
Molecular Formula C₁₄H₁₉ClN₂O₃ C₁₄H₂₀N₂O₂・2HCl C₁₃H₁₈N₂O₂ C₁₄H₁₉ClN₂O₃ (isomer) C₁₄H₂₀N₂O₂・2HCl
Molecular Weight 298.76 g/mol ~321 g/mol 234.29 g/mol ~298.76 g/mol ~321 g/mol
Substituent Position 3- (benzoate) 4- (benzoate) 1- (piperidine) 4- (benzoate) 3- (benzoate)
Functional Group Carbonyl Methylene (CH₂) Carboxylate Carbonyl Methylene (CH₂)
Salt Form Monohydrochloride Dihydrochloride Free base Monohydrochloride Dihydrochloride
Physical State Not specified Not specified Powder Not specified Not specified
Safety Data Limited No GHS classification Incomplete toxicology Not available Not available

Key Comparative Insights

Substituent Position
  • The target compound’s 3-position carbonyl linkage distinguishes it from Compounds A and C (4-position). Positional isomerism can significantly influence receptor binding in biological systems, as spatial arrangement affects molecular interactions .
Functional Group
  • The carbonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methylene group in Compounds A and D. This difference may improve aqueous solubility and alter metabolic stability .
Salt Form
  • The monohydrochloride salt (target) versus dihydrochloride salts (Compounds A, D) impacts crystalline structure and solubility. Dihydrochlorides often exhibit higher hygroscopicity, affecting storage stability .
Ester Group Variations
  • Compound B replaces the methyl ester with a benzyl group , increasing lipophilicity. This modification could enhance membrane permeability but may also slow esterase-mediated hydrolysis, altering pharmacokinetics .

Research Findings and Data Gaps

  • Toxicology: Limited safety data exist for all compounds. Compound B’s toxicological profile is notably understudied , while Compound A lacks GHS classification despite detailed handling guidelines .
  • Physicochemical Properties : Critical parameters like solubility, melting point, and stability are largely unreported, hindering comparative bioavailability assessments .

Biological Activity

Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride is a compound of interest in pharmaceutical research, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}ClN2_{2}O2_{2}
  • Molecular Weight : 270.73 g/mol

The presence of the piperidine moiety is critical, as it is associated with various pharmacological effects, including analgesic and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance:

  • Cytotoxicity : In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis and showed better efficacy compared to standard treatments like bleomycin .
  • Mechanism of Action : The mechanism often involves the activation of muscarinic acetylcholine receptors (M3R), which play a role in cell proliferation and resistance to apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Cholinesterase Inhibition : Studies indicate that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition is crucial for enhancing cholinergic neurotransmission .
  • Antioxidant Activity : Some piperidine derivatives exhibit antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Inhibition of Pathogens : Compounds with similar scaffolds have shown activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial gyrase, an essential enzyme for bacterial DNA replication .

Case Studies and Research Findings

StudyFindings
Liu et al. (2023)Demonstrated that piperidine derivatives induce apoptosis in cancer cells and inhibit key enzymes related to neurodegenerative diseases .
Malawska and Gobec (2023)Reported multi-targeted approaches for Alzheimer's treatment using piperidine-based compounds that showed both cholinesterase inhibition and antioxidant effects .
Frontiers in Chemistry (2021)Highlighted the antibacterial activity of piperidine derivatives against ESKAPE pathogens, emphasizing their potential as novel antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing and purifying Methyl 3-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling 4-aminopiperidine with a benzoic acid derivative (e.g., methyl 3-(chlorocarbonyl)benzoate) under anhydrous conditions. Purification may require recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/dichloromethane gradients. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbonyl group. Post-synthesis, confirm purity via HPLC (>95%) and NMR (¹H/¹³C) to verify structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to mitigate inhalation risks. Avoid skin contact due to potential irritation .
  • Storage : Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Monitor moisture levels; desiccants like silica gel are recommended .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR for backbone analysis (e.g., piperidine NH₂ at δ 1.4–2.1 ppm, ester COOCH₃ at δ 3.7 ppm) and FTIR for carbonyl stretches (~1680 cm⁻¹).
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Mass spectrometry (ESI-MS) validates molecular weight (theoretical ~326.8 g/mol) .

Q. What are the known stability concerns under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The hydrochloride salt is stable in acidic conditions (pH 3–6) but may hydrolyze in alkaline media (pH >8). Avoid aqueous buffers outside this range unless stabilized with surfactants.
  • Thermal Stability : Decomposition occurs above 120°C. For long-term storage, maintain temperatures <25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility testing:

Prepare saturated solutions in DMSO, ethanol, and water.

Filter (0.22 µm) and quantify via UV-Vis (calibration curve at λ_max ~270 nm).

Validate with thermogravimetric analysis (TGA) to detect solvent residues. Cross-reference with XRPD to identify crystalline vs. amorphous phases .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Coupling Reaction : Use HATU/DMAP as coupling agents for amide bond formation (yield >75%).
  • Workup : Extract with ethyl acetate and brine to remove unreacted amines.
  • Byproduct Mitigation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Add molecular sieves to absorb liberated HCl, preventing side reactions .

Q. How to design stability studies for this compound under accelerated degradation conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), UV light (254 nm), and oxidative stress (3% H₂O₂).
  • Analysis : Track degradation products via LC-MS. Major degradation pathways include ester hydrolysis (forming 3-(4-aminopiperidine-1-carbonyl)benzoic acid) and piperidine oxidation. Use Arrhenius modeling to predict shelf life .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on the aminopiperidine moiety’s hydrogen-bonding potential.
  • ADMET Prediction : Employ SwissADME to estimate logP (~1.8), blood-brain barrier permeability, and CYP450 inhibition. Validate with in vitro assays (e.g., hepatic microsomes) .

Q. How to address conflicting toxicity data in early-stage preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Conduct MTT assays on HEK293 and HepG2 cells (IC₅₀ thresholds <100 µM).
  • Mechanistic Insight : Use transcriptomics (RNA-seq) to identify pathways affected by the compound. Cross-reference with SDS-reported hazards (e.g., acute toxicity LD₅₀ >2000 mg/kg in rodents) .

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